molecular formula C10H15N3O B1400566 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol CAS No. 1236285-21-4

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

Cat. No. B1400566
M. Wt: 193.25 g/mol
InChI Key: DEVKWXUWVQMDQJ-UHFFFAOYSA-N
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Patent
US08822471B2

Procedure details

The title compound is prepared from 2-chloro-5-methyl-pyrimidine and 4-hydroxy-piperidine following a procedure analogous to that described in Intermediate 37. LC (method 1): tR=0.48 min; Mass spectrum (ESI+): m/z=194 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[OH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>>[CH3:8][C:5]1[CH:4]=[N:3][C:2]([N:13]2[CH2:14][CH2:15][CH:10]([OH:9])[CH2:11][CH2:12]2)=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCNCC1
Step Two
Name
Intermediate 37
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC(=NC1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.